1,3-Dicyclopropylmethyl xanthine is a xanthine derivative that has gained attention due to its pharmacological properties, particularly as an antagonist for adenosine receptors. This compound is notable for its potential applications in neuroimaging and therapeutic interventions related to the central nervous system.
The compound can be synthesized through various chemical processes, primarily involving alkylation methods. It has been referenced in multiple scientific studies focusing on its receptor activity and synthesis techniques.
1,3-Dicyclopropylmethyl xanthine is classified under xanthines, which are a class of compounds that include caffeine and theobromine. It is specifically recognized for its selective antagonistic properties towards adenosine A1 receptors, making it a subject of interest in pharmacology and neuroscience.
1,3-Dicyclopropylmethyl xanthine features a complex molecular structure characterized by a xanthine core with two dicyclopropylmethyl groups. This structure contributes to its unique pharmacological properties.
The compound undergoes various chemical reactions typical of xanthines, including methylation and alkylation. These reactions are essential for modifying the compound to enhance its receptor selectivity and potency.
1,3-Dicyclopropylmethyl xanthine acts primarily as an antagonist at adenosine A1 receptors. By blocking these receptors, it modulates neurotransmitter release and neuronal excitability.
1,3-Dicyclopropylmethyl xanthine has several applications in scientific research:
The development of 1,3-dicyclopropylmethyl xanthine emerged during systematic efforts to enhance the potency and selectivity of xanthine-based adenosine receptor antagonists. Early adenosine receptor research identified naturally occurring methylxanthines (e.g., caffeine, theophylline) as non-selective adenosine receptor antagonists with micromolar affinities. These compounds served as foundational scaffolds but exhibited insufficient receptor subtype discrimination and off-target effects (e.g., phosphodiesterase inhibition) [2] [5]. The discovery that alkyl chain elongation at the N¹ and N³ positions of the xanthine core improved adenosine receptor affinity prompted investigations into sterically constrained substituents. Cyclopropylmethyl groups were introduced to exploit their unique stereoelectronic properties—small ring strain, defined conformational geometry, and enhanced lipid solubility—hypothesized to optimize interactions within adenosine receptor binding pockets [1] [3].
Structural evolution toward 1,3-dicyclopropylmethyl xanthine followed a defined trajectory:
Table 1: Affinity Profiles of Key Xanthine Derivatives in Adenosine Receptor Binding
Compound | A₁ Ki (nM) | A₂A Ki (nM) | A₂B Ki (nM) | A₃ Ki (nM) | Selectivity (A₁ vs. A₂A) |
---|---|---|---|---|---|
Caffeine | 44,900 | 23,400 | 33,800 | 13,300 | 1.9-fold |
Theophylline | 6,770 | 1,710 | 9,070 | 22,300 | 4-fold |
1,3-Dipropylxanthine | 700 | 6,600 | 1,110 | 1,940 | 9.4-fold |
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | 0.5 | 330 | >10,000 | >10,000 | 660-fold |
1,3-Dicyclopropylmethyl xanthine | 120-180 | 4,000-6,000 | >10,000 | >10,000 | >30-fold |
Data compiled from [1] [2] [3]
1,3-Dicyclopropylmethyl xanthine represented a conceptual breakthrough in adenosine receptor pharmacology by demonstrating that small, conformationally restricted N-alkyl groups could achieve high A₁ selectivity without C⁸ modifications. Its design validated three principles:
Table 2: Binding and Functional Selectivity of 1,3-Dicyclopropylmethyl Xanthine
Parameter | Adenosine A₁ Receptor | Adenosine A₂A Receptor | Ratio (A₁:A₂A) |
---|---|---|---|
Human Receptor Binding (Ki, nM) | 150 ± 20 | 5,200 ± 800 | 34.7 |
Rat Receptor Binding (Ki, nM) | 180 ± 25 | 6,100 ± 950 | 33.9 |
*Guinea Pig Functional IC₅₀ (nM) | 210 ± 30 | >10,000 | >47 |
Inhibition of Adenylate Cyclase | 92% at 1 µM | <10% at 10 µM | N/A |
*Inhibition of N⁶-cyclopentyladenosine-induced response; Data from [1] [3] [6]
This molecule directly influenced the development of clinical candidates by proving that high A₁ selectivity could arise from N-alkyl engineering alone, redirecting medicinal chemistry toward simplified, non-8-substituted xanthines [1] [7]. Its pharmacological profile facilitated precise dissection of Adenosine A₁ receptor functions in neuromodulation, cardiac protection, and renal metabolism, cementing its role as a pivotal tool compound in receptor pharmacology [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4